2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene
Overview
Description
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-chloro-1-fluoro-3-nitrobenzene with trifluoromethanol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and chlorosulfonic acid are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the chlorine or fluorine atoms are replaced by other functional groups.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives of the benzene ring.
Scientific Research Applications
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those requiring fluorinated aromatic compounds for enhanced biological activity.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene in biological systems involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-fluoro-4-(trifluoromethoxy)benzene
- 2-Chloro-1-fluoro-2-(trifluoromethoxy)benzene
- 2-Chloro-1-fluoro-5-(trifluoromethoxy)benzene
Uniqueness
2-Chloro-1-fluoro-3-(trifluoromethoxy)benzene is unique due to the specific positioning of the trifluoromethoxy group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity .
Properties
IUPAC Name |
2-chloro-1-fluoro-3-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O/c8-6-4(9)2-1-3-5(6)13-7(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUYWGOADSTTRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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